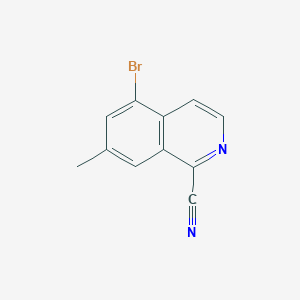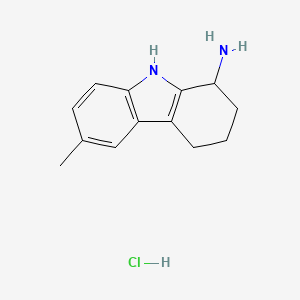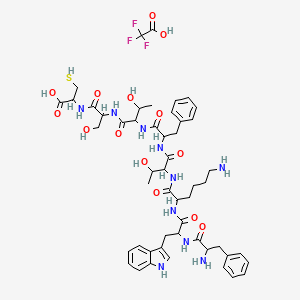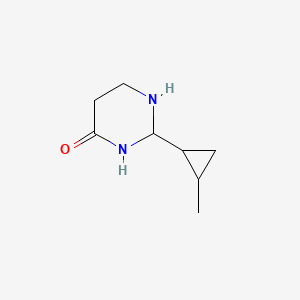
2-chloro-N-(2,6-diethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,6-diethoxyphenyl)acetamide is an organic compound with the molecular formula C12H16ClNO. It is a white crystalline solid that is used primarily as an intermediate in the synthesis of various chemical products. This compound is known for its stability and reactivity, making it a valuable component in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,6-diethoxyphenyl)acetamide typically involves the reaction of 2,6-diethoxyaniline with chloroacetyl chloride. The process can be summarized as follows:
Starting Materials: 2,6-diethoxyaniline and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of an acid-binding agent such as triethylamine in a suitable solvent like dichloromethane.
Procedure: The 2,6-diethoxyaniline is dissolved in the solvent, and chloroacetyl chloride is added dropwise while maintaining the temperature below 10°C. The mixture is then stirred at room temperature for several hours.
Isolation: The reaction mixture is poured into water, and the organic layer is separated. The product is purified by recrystallization from ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for higher yield and purity. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials.
Continuous Stirring: Ensuring continuous stirring and temperature control to maintain reaction efficiency.
Purification: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(2,6-diethoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2,6-diethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2,6-diethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(2,6-dimethylphenyl)acetamide
- 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
- 2-chloro-N-(2,6-diethylphenyl)acetamide
Uniqueness
2-chloro-N-(2,6-diethoxyphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required.
Eigenschaften
Molekularformel |
C12H16ClNO3 |
|---|---|
Molekulargewicht |
257.71 g/mol |
IUPAC-Name |
2-chloro-N-(2,6-diethoxyphenyl)acetamide |
InChI |
InChI=1S/C12H16ClNO3/c1-3-16-9-6-5-7-10(17-4-2)12(9)14-11(15)8-13/h5-7H,3-4,8H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
SWMFBWLNHPAXTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC=C1)OCC)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B12313117.png)

![1-[(1S)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12313133.png)
![(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B12313139.png)

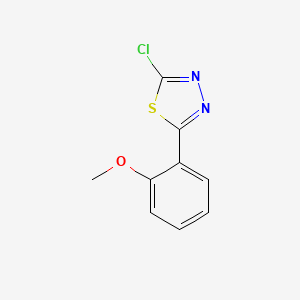
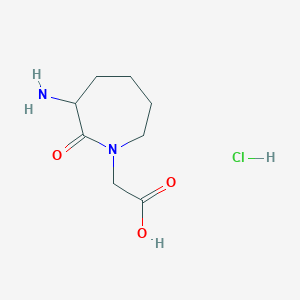
![2-[(2R)-oxiran-2-yl]-1-benzofuran](/img/structure/B12313159.png)
![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis](/img/structure/B12313165.png)
